molecular formula C15H12N4O3 B11320880 3-(1H-tetrazol-1-yl)phenyl phenoxyacetate

3-(1H-tetrazol-1-yl)phenyl phenoxyacetate

Cat. No.: B11320880
M. Wt: 296.28 g/mol
InChI Key: NTBZLJFLYKMHKT-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a phenoxyacetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-phenoxyacetate

InChI

InChI=1S/C15H12N4O3/c20-15(10-21-13-6-2-1-3-7-13)22-14-8-4-5-12(9-14)19-11-16-17-18-19/h1-9,11H,10H2

InChI Key

NTBZLJFLYKMHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with phenoxyacetic acid. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method can involve the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE is unique due to its combination of a tetrazole ring and a phenoxyacetate moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

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